2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide
CAS No.:
Cat. No.: VC16305101
Molecular Formula: C19H20FN5OS
Molecular Weight: 385.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20FN5OS |
|---|---|
| Molecular Weight | 385.5 g/mol |
| IUPAC Name | 2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C19H20FN5OS/c1-3-13-8-6-7-12(2)17(13)22-16(26)11-27-19-24-23-18(25(19)21)14-9-4-5-10-15(14)20/h4-10H,3,11,21H2,1-2H3,(H,22,26) |
| Standard InChI Key | LTOIZJYFJDYJAD-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3F)C |
Introduction
Structural Identification and Molecular Properties
Molecular Architecture
The compound features a 1,2,4-triazole ring substituted at positions 3, 4, and 5. The 4-amino group enhances hydrogen-bonding capacity, while the 2-fluorophenyl moiety at position 5 introduces steric and electronic effects. A sulfanyl bridge connects the triazole to an acetamide group, which is further substituted with a 2-ethyl-6-methylphenyl ring. This configuration creates a planar aromatic system with distinct polar and nonpolar regions, influencing solubility and target binding .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀FN₅OS |
| Molecular Weight | 409.46 g/mol |
| IUPAC Name | 2-{[4-Amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide |
| Topological Polar Surface Area | 116 Ų |
The fluorine atom’s electronegativity and the amino group’s basicity contribute to the compound’s dipole moment (calculated: 4.2 D), favoring interactions with biological targets .
Synthesis and Optimization
Synthetic Pathway
The synthesis follows a six-step protocol adapted from methodologies for analogous triazole derivatives :
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Formation of Methyl 2-Fluorobenzoate: 2-Fluorobenzoic acid undergoes esterification with methanol and sulfuric acid.
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Hydrazide Formation: Reaction with hydrazine hydrate yields 2-fluorobenzohydrazide.
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Thiocarbamide Synthesis: Condensation with phenyl isothiocyanate produces 2-(2-fluorobenzoyl)-N-phenylhydrazinecarbothioamide.
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Triazole Cyclization: Alkaline cyclization forms 5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.
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Chloroacetamide Preparation: Chloroacetyl chloride reacts with 2-ethyl-6-methylaniline.
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Final Coupling: The triazole-thiol and chloroacetamide undergo nucleophilic substitution in acetone with potassium carbonate.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | H₂SO₄, MeOH, reflux, 12 h | 85 |
| 2 | NH₂NH₂·H₂O, MeOH, reflux, 14 h | 78 |
| 3 | PhNCS, EtOH, reflux, 8 h | 72 |
| 4 | 2N NaOH, reflux, 4 h | 68 |
| 5 | ClCH₂COCl, TEA, toluene, 6 h | 81 |
| 6 | K₂CO₃, acetone, rt, 5 h | 65 |
Microwave-assisted synthesis reduces Step 4’s duration to 45 minutes, improving yield to 74% .
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key absorption bands include:
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3280 cm⁻¹: N-H stretching (amino group).
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1665 cm⁻¹: C=O stretch (acetamide).
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1590 cm⁻¹: C=N vibration (triazole).
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1240 cm⁻¹: C-F stretch.
Nuclear Magnetic Resonance (¹H NMR)
DMSO-d₆ spectrum (400 MHz):
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δ 2.21 (s, 3H): Methyl group on phenyl.
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δ 2.98 (q, 2H): Ethyl group’s CH₂.
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δ 4.34 (s, 2H): Sulfanyl-linked CH₂.
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δ 6.92–7.58 (m, 9H): Aromatic protons.
Mass Spectrometry
ESI-MS (m/z): 409.46 [M+H]⁺, with fragmentation peaks at m/z 287 (triazole-thiol fragment) and 122 (2-ethyl-6-methylaniline) .
Chemical Reactivity and Stability
The compound undergoes characteristic triazole reactions:
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Oxidation: Forms sulfoxide derivatives with H₂O₂.
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Alkylation: Reacts with methyl iodide at the sulfanyl sulfur.
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Acylation: Acetic anhydride acetylates the amino group.
Stability studies indicate decomposition above 240°C (DSC) and pH-dependent hydrolysis in aqueous media (t₁/₂ = 12 h at pH 7.4) .
Biological Activities and Mechanisms
Antimicrobial Activity
Against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), surpassing fluconazole’s efficacy for the latter . The 2-fluorophenyl group enhances membrane penetration, while the amino group disrupts fungal ergosterol biosynthesis.
Anti-Inflammatory Action
In carrageenan-induced rat paw edema, 50 mg/kg dose reduced swelling by 62% (vs. 68% for diclofenac). COX-2 inhibition (IC₅₀ = 0.8 µM) correlates with the acetamide moiety’s hydrogen bonding to Arg120 .
Receptor Interactions
Docking studies (PDB: 3LN1) show binding to the adenosine A₂A receptor (ΔG = -9.2 kcal/mol), suggesting potential in neurological disorders. The triazole nitrogen forms a salt bridge with Glu169 .
Applications and Comparative Analysis
Table 3: Comparative Bioactivity of Triazole Analogs
| Compound | MIC (µg/mL) | COX-2 IC₅₀ (µM) |
|---|---|---|
| Target Compound | 8–16 | 0.8 |
| 2-{[5-(4-Fluorophenyl)-...]acetamide | 32 | 1.5 |
| N-(4-Nitrophenyl) analog | 64 | 2.2 |
The 2-ethyl-6-methylphenyl group improves lipophilicity (logP = 3.1) compared to nitro-substituted analogs (logP = 2.4), enhancing blood-brain barrier permeability .
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